molecular formula C15H19NO3 B6163445 benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate CAS No. 124032-31-1

benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B6163445
CAS No.: 124032-31-1
M. Wt: 261.32 g/mol
InChI Key: IDRYIYLOYFOQDA-UHFFFAOYSA-N
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Description

Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is known for its unique spirocyclic structure, which includes a benzyl group, a hydroxy group, and an azaspiro octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a benzyl halide with a hydroxy-azaspiro compound in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0-25°C .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a simpler hydrocarbon structure .

Scientific Research Applications

Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate analogs: Compounds with similar spirocyclic structures but different substituents.

    Spirocyclic compounds: Other spirocyclic molecules with varying functional groups and ring systems.

Uniqueness

This compound is unique due to its specific combination of a benzyl group, hydroxy group, and azaspiro octane ring.

Properties

CAS No.

124032-31-1

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl 6-hydroxy-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C15H19NO3/c17-13-6-7-15(8-9-15)16(10-13)14(18)19-11-12-4-2-1-3-5-12/h1-5,13,17H,6-11H2

InChI Key

IDRYIYLOYFOQDA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC2)N(CC1O)C(=O)OCC3=CC=CC=C3

Purity

95

Origin of Product

United States

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